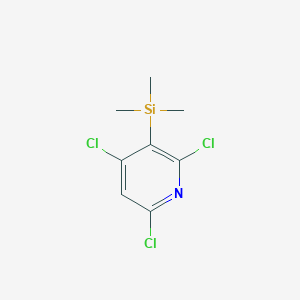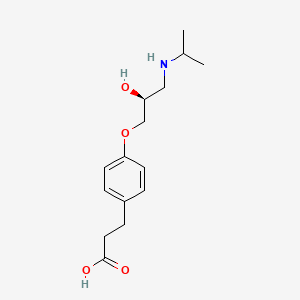
(S)-Esmolol Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Esmolol Acid is a metabolite of Esmolol, a cardioselective beta-1 adrenergic receptor blocker. Esmolol is commonly used in clinical settings for its rapid onset and short duration of action, making it ideal for acute control of heart rate and blood pressure. This compound is formed through the hydrolysis of Esmolol and retains some of the pharmacological properties of its parent compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Esmolol Acid typically involves the hydrolysis of Esmolol. This process can be carried out under acidic or basic conditions. The reaction involves breaking the ester bond in Esmolol to form this compound and methanol.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The hydrolysis reaction is optimized for temperature, pH, and reaction time to maximize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Esmolol Acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the carboxyl group to an acyl chloride, which can then undergo further substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(S)-Esmolol Acid has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of Esmolol and its metabolites.
Biology: It helps in studying the metabolic pathways of beta-blockers and their effects on biological systems.
Medicine: Research on this compound contributes to understanding the pharmacokinetics and pharmacodynamics of Esmolol, aiding in the development of new beta-blockers.
Industry: It is used in the pharmaceutical industry for quality control and formulation development of Esmolol-based medications.
Mécanisme D'action
(S)-Esmolol Acid exerts its effects by interacting with beta-1 adrenergic receptors, similar to its parent compound, Esmolol. It inhibits the action of catecholamines (like adrenaline and noradrenaline) on these receptors, leading to a decrease in heart rate and blood pressure. The molecular pathway involves the inhibition of cyclic AMP (cAMP) production, which reduces the intracellular calcium levels, ultimately leading to decreased cardiac contractility and heart rate.
Comparaison Avec Des Composés Similaires
Propranolol Acid: A metabolite of Propranolol, another beta-blocker.
Metoprolol Acid: A metabolite of Metoprolol, used for similar clinical indications.
Atenolol Acid: A metabolite of Atenolol, another cardioselective beta-blocker.
Comparison: (S)-Esmolol Acid is unique due to its rapid onset and short duration of action, which is a characteristic inherited from its parent compound, Esmolol. This makes it particularly useful in acute clinical settings where quick and reversible control of heart rate and blood pressure is required. Other beta-blocker metabolites, like Propranolol Acid and Metoprolol Acid, have longer durations of action and are used for chronic management of cardiovascular conditions.
Propriétés
Formule moléculaire |
C15H23NO4 |
|---|---|
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
3-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C15H23NO4/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19)/t13-/m0/s1 |
Clé InChI |
ILSCWPMGTDPATI-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)NC[C@@H](COC1=CC=C(C=C1)CCC(=O)O)O |
SMILES canonique |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde](/img/structure/B13404807.png)
![tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate](/img/structure/B13404814.png)
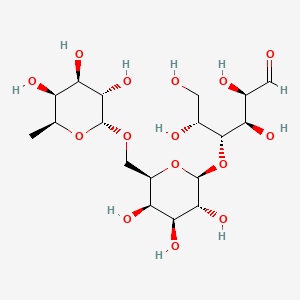

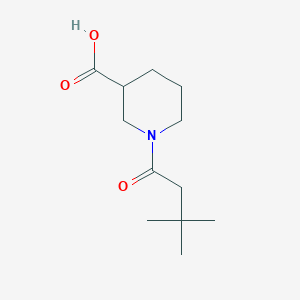
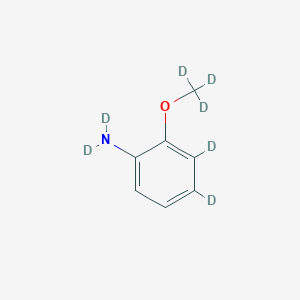
![[5-(4-Amino-2-oxohydropyrimidinyl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, sodium salt, sodium salt](/img/structure/B13404840.png)
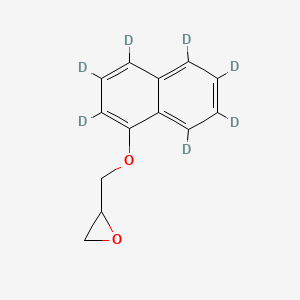
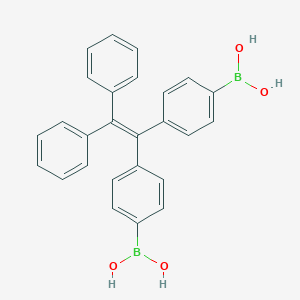
![[2-[3-acetyloxy-2-[[3,17-dihydroxy-10,13-dimethyl-17-(6-methyl-3-oxoheptan-2-yl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate](/img/structure/B13404855.png)
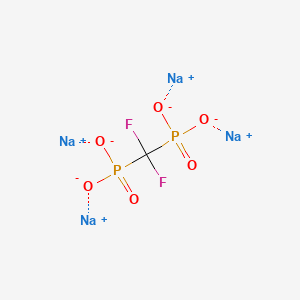

![3-[[5-[(Dimethylamino)carbony pyrrolidinyl] thio]-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, (4-nitrophenyl)methyl ester](/img/structure/B13404860.png)
